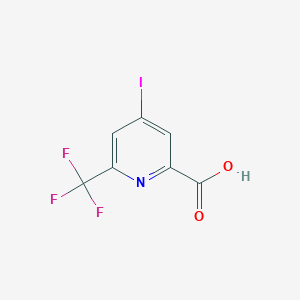
4-Iodo-6-(trifluoromethyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-6-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an iodine atom at the 4th position and a trifluoromethyl group at the 6th position on the picolinic acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-(trifluoromethyl)picolinic acid typically involves the iodination of 6-(trifluoromethyl)picolinic acid. The process can be carried out using iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include controlled temperature and pH to ensure the selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Iodo-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Coupling: Palladium-catalyzed coupling reactions using reagents like arylboronic acids are common.
Major Products
科学研究应用
4-Iodo-6-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Iodo-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
相似化合物的比较
Similar Compounds
6-(Trifluoromethyl)picolinic acid: Lacks the iodine atom but shares the trifluoromethyl group.
4-Iodopicolinic acid: Contains the iodine atom but lacks the trifluoromethyl group.
Picolinic acid: The parent compound without any substituents.
Uniqueness
4-Iodo-6-(trifluoromethyl)picolinic acid is unique due to the combined presence of both iodine and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C7H3F3INO2 |
|---|---|
分子量 |
317.00 g/mol |
IUPAC 名称 |
4-iodo-6-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-2-3(11)1-4(12-5)6(13)14/h1-2H,(H,13,14) |
InChI 键 |
BDYCBWLMMYEBEX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C(=O)O)C(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















